molecular formula C12H14F3NO3 B12443192 ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate

ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate

Cat. No.: B12443192
M. Wt: 277.24 g/mol
InChI Key: LVUKOIDAJLWLSA-VHSXEESVSA-N
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Description

Ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxy group, and a trifluoromethylphenyl group, making it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate typically involves the asymmetric reductive amination of carbonyl compounds. One common method employs ®-selective ω-transaminase (ω-TA) as a key enzyme for the reductive amination process. This enzyme catalyzes the conversion of prochiral ketones to chiral amines under mild reaction conditions, ensuring high enantioselectivity and environmental friendliness .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active products. The presence of the trifluoromethylphenyl group enhances its binding affinity to certain protein targets, thereby modulating their activity and function .

Comparison with Similar Compounds

Ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

  • Ethyl (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate
  • Ethyl (2S,3R)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

ethyl (2S,3R)-2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H14F3NO3/c1-2-19-11(18)9(16)10(17)7-3-5-8(6-4-7)12(13,14)15/h3-6,9-10,17H,2,16H2,1H3/t9-,10+/m0/s1

InChI Key

LVUKOIDAJLWLSA-VHSXEESVSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C1=CC=C(C=C1)C(F)(F)F)O)N

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)N

Origin of Product

United States

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